12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

PDGF receptor signaling Tyrosine kinase inhibitor selectivity Vascular smooth muscle cell biology

12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (synonyms GW296115X, 3744W, GW296115) is a synthetic indolocarbazole featuring methoxy groups at positions 3 and 9 and a fused pyrrolidine-2,5-dione ring. It is classified as an inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase and of brain-specific serine/threonine kinase BRSK2.

Molecular Formula C22H15N3O4
Molecular Weight 385.4 g/mol
CAS No. 118458-58-5
Cat. No. B177872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
CAS118458-58-5
Synonyms12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Molecular FormulaC22H15N3O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC
InChIInChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27)
InChIKeyLGTURXDQKJRHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS 118458-58-5): Indolocarbazole Chemical Tool for PDGFR and BRSK2 Research


12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (synonyms GW296115X, 3744W, GW296115) is a synthetic indolocarbazole featuring methoxy groups at positions 3 and 9 and a fused pyrrolidine-2,5-dione ring [1]. It is classified as an inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase and of brain-specific serine/threonine kinase BRSK2 [1]. Unlike the prototypical pan-kinase inhibitor staurosporine, this compound exhibits a distinct selectivity profile validated across both PDGFR-dependent and BRSK2-mediated signaling pathways [2].

Why Generic Indolocarbazole Substitution Fails for 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione in Targeted Research


Generic indolocarbazoles such as staurosporine and K-252a are pan-kinase inhibitors with broad, non-selective activity across hundreds of kinases, rendering them unsuitable for experiments requiring pathway-specific interrogation [1]. 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (3744W/GW296115) demonstrates a uniquely narrow selectivity window: >1,000-fold selectivity for the PDGF receptor tyrosine kinase over other tyrosine and serine/threonine kinases [1], combined with potent cellular target engagement of BRSK2 (IC50 = 107 ± 28 nM) without growth inhibition across 60 cancer cell lines at 1 µM [2]. Substituting with any uncharacterized indolocarbazole risks off-target kinase inhibition that confounds experimental interpretation.

Quantitative Differentiation Evidence for 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (3744W/GW296115)


PDGF Receptor Autophosphorylation Inhibition with >1,000-Fold Selectivity Over Other Kinases

3744W inhibits PDGF receptor autophosphorylation in intact vascular smooth muscle cells with an IC50 of 14.5 ± 2 nM [1]. Tested against a panel of tyrosine and serine/threonine kinases, 3744W exhibits at least 1,000-fold selectivity for the PDGF receptor tyrosine kinase [1]. In contrast, the prototypical indolocarbazole staurosporine inhibits PDGFRβ with an IC50 of approximately 3.6 nM but is non-selective, potently inhibiting a broad spectrum of kinases in the 1–100 nM range [2]. This selectivity gap means 3744W can be used to dissect PDGF-specific signaling without the confounding off-target kinase inhibition inherent to staurosporine.

PDGF receptor signaling Tyrosine kinase inhibitor selectivity Vascular smooth muscle cell biology

Substrate Discrimination: Inhibition of PDGFR Autophosphorylation Without Blocking Poly(Glu4Tyr1) Phosphorylation

3744W inhibits autophosphorylation of the isolated PDGF β-receptor cytoplasmic domain with an IC50 of 1.8 ± 0.12 µM in vitro and 2.0 µM in intact insect cells [1]. However, under identical assay conditions, 3744W does not inhibit phosphorylation of the synthetic polymeric peptide poly(Glu4Tyr1) even at concentrations as high as 100 µM [1]. This substrate discrimination is atypical for ATP-competitive kinase inhibitors, which generally block both autophosphorylation and exogenous substrate phosphorylation. The ability to distinguish between phosphate acceptor substrates suggests that 3744W interferes with receptor dimerization or transphosphorylation rather than acting as a simple ATP-competitive inhibitor.

Tyrosine kinase mechanism Substrate selectivity PDGF receptor biochemistry

Cellular Target Engagement of BRSK2 Kinase with Confirmed Downstream Pathway Modulation

GW296115 (3744W) potently inhibits BRSK2 enzymatic activity with an IC50 of 8.4 nM and engages BRSK2 in live HEK293 cells with a cellular IC50 of 107 ± 28 nM as measured by NanoBRET target engagement assay [1]. GW296115 also inhibits BRSK1 with an IC50 of 21 nM and five other IDG dark kinases with IC50 values <100 nM (DRAK2: 5.5 nM, PHKG1: 20 nM, DRAK1: 28 nM, DCAMKL3: 89 nM) [1]. At 2.5 µM, GW296115 ablates BRSK2-driven AMPK substrate phosphorylation in HEK293T cells overexpressing wild-type BRSK2, while showing no effect in cells expressing kinase-dead BRSK2 variants (K48A, T174A) [1]. In contrast, staurosporine and other broad-spectrum indolocarbazoles (K-252a, midostaurin) indiscriminately inhibit hundreds of kinases, precluding assignment of functional effects specifically to BRSK2 [2].

BRSK2 kinase NanoBRET target engagement AMPK substrate phosphorylation

Functional Selectivity: Potent Blockade of PDGF-Driven DNA Synthesis Without Hematopoietic Toxicity

3744W blocks PDGF-BB-stimulated DNA synthesis in quiescent human smooth muscle cells with an IC50 of 10 nM [1]. Binding studies confirmed that 3744W does not block the binding of PDGF-BB to cell surface receptors on human airway smooth muscle cells, indicating an intracellular mechanism of action [1]. Critically, inhibition of bone marrow stem cell proliferation by 3744W was only observed at concentrations 100–1,000 times greater than those needed to block PDGF-driven DNA synthesis [1]. This functional selectivity contrasts with pan-kinase inhibitors such as staurosporine, which induces apoptosis in hematopoietic cells at concentrations near its kinase inhibitory range.

PDGF-BB-stimulated DNA synthesis Human smooth muscle cells Bone marrow stem cell proliferation

Validated Tool for BRSK2-Mediated Autophagy and Cancer Metastasis Research

In aggressive breast cancer cells, GW296115 markedly reduced nutrient-deprivation stress-mediated autophagy, cell growth, and metastatic potential, while enhancing apoptosis [1]. These effects phenocopied BRSK2 knockdown by specific siRNAs, confirming on-target activity [1]. GW296115 treatment decreased BRSK2-associated Vps34-class III PI3K-Beclin-1-ATG14 autophagy signaling complex formation, providing mechanistic validation [1]. This study establishes GW296115 as the only small-molecule BRSK2 inhibitor with demonstrated efficacy in a cancer-relevant autophagy and metastasis model, distinguishing it from alternative genetic approaches (siRNA/shRNA) that are not pharmacologically translatable.

Breast cancer Autophagy regulation BRSK2-mediated metastasis

High-Impact Application Scenarios for 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (GW296115/3744W)


Selective Dissection of PDGF Receptor Signaling in Vascular Biology

Use 3744W at 10–100 nM to selectively block PDGF receptor autophosphorylation in human vascular smooth muscle cells without affecting other tyrosine kinase pathways. The >1,000-fold selectivity over other kinases [1] ensures that observed effects on DNA synthesis, migration, or proliferation can be attributed specifically to PDGFR signaling. This application is validated by the compound's ability to block PDGF-BB-stimulated DNA synthesis at IC50 = 10 nM while sparing hematopoietic stem cell proliferation at 100-fold higher concentrations [1].

Pharmacological Interrogation of BRSK2 Kinase Function in Cellular Models

Employ GW296115 at 0.1–2.5 µM to achieve cellular target engagement of BRSK2 (IC50 = 107 nM) and ablate BRSK2-driven AMPK substrate phosphorylation [2]. The compound's validated lack of growth inhibition across 60 cancer cell lines at 1 µM [2] permits long-term functional studies without cytotoxicity artifacts. Use in parallel with BRSK2 siRNA to confirm on-target effects, as demonstrated in breast cancer autophagy studies [3].

Mechanistic Studies of Kinase Substrate Discrimination

3744W's unique ability to inhibit PDGF receptor autophosphorylation (IC50 = 1.8 µM) without blocking phosphorylation of exogenous peptide substrates such as poly(Glu4Tyr1) even at 100 µM [4] makes it an essential tool for investigating the molecular mechanism of receptor transphosphorylation versus processive substrate phosphorylation. This property cannot be replicated with conventional ATP-competitive kinase inhibitors.

BRSK2-Mediated Autophagy and Cancer Metastasis Research

Apply GW296115 in nutrient-deprived breast cancer cell models to inhibit BRSK2-driven autophagy, reduce cell growth, and suppress metastatic potential [3]. The compound has been validated to disrupt BRSK2 interaction with the Vps34-class III PI3K-Beclin-1-ATG14 autophagy signaling complex [3], providing a pharmacological approach to study autophagy regulation that is complementary to genetic knockdown strategies.

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